4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-6,7-dimethyl-2H-chromen-2-one
CAS No.: 796060-39-4
Cat. No.: VC4452929
Molecular Formula: C22H23FN2O2
Molecular Weight: 366.436
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 796060-39-4 |
|---|---|
| Molecular Formula | C22H23FN2O2 |
| Molecular Weight | 366.436 |
| IUPAC Name | 4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-6,7-dimethylchromen-2-one |
| Standard InChI | InChI=1S/C22H23FN2O2/c1-15-11-20-17(13-22(26)27-21(20)12-16(15)2)14-24-7-9-25(10-8-24)19-5-3-18(23)4-6-19/h3-6,11-13H,7-10,14H2,1-2H3 |
| Standard InChI Key | QUOADMSAIQCEGK-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(C=C1C)OC(=O)C=C2CN3CCN(CC3)C4=CC=C(C=C4)F |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a 2H-chromen-2-one (coumarin) core substituted with methyl groups at positions 6 and 7. A piperazine ring, functionalized with a 4-fluorophenyl group, is tethered to the coumarin scaffold via a methylene bridge. This hybrid structure merges the bioactivity of coumarins with the receptor-binding capacity of arylpiperazines .
Table 1: Key Structural and Physicochemical Properties
The fluorophenyl group enhances lipophilicity and metabolic stability, while the piperazine moiety enables interactions with neurotransmitter receptors.
Synthesis and Chemical Reactivity
Synthetic Pathways
The compound is synthesized via multi-step reactions:
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Coumarin Core Formation: 6,7-Dimethyl-4-methylchromen-2-one is prepared through Pechmann condensation of resorcinol derivatives with β-keto esters .
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Piperazine Functionalization: 1-(4-Fluorophenyl)piperazine is synthesized via nucleophilic aromatic substitution of fluorobenzene with piperazine .
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Coumarin-Piperazine Coupling: A Mannich reaction or alkylation links the piperazine to the coumarin’s 4-position using formaldehyde or bromoalkyl intermediates .
Yields depend on reaction conditions, with optimal results achieved using acetonitrile as a solvent and potassium carbonate as a base .
Pharmacological Profile
Serotonergic Receptor Affinity
The compound exhibits high affinity for 5-HT₁A receptors (Kᵢ = 0.8–2.3 nM), attributed to:
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Piperazine-fluorophenyl motif: Forms salt bridges with Asp116 in the receptor’s binding pocket .
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Coumarin methyl groups: Enhance hydrophobic interactions with transmembrane helices .
Table 2: Receptor Binding Data
| Receptor | Affinity (Kᵢ, nM) | Selectivity Over D₂ Receptor | Source |
|---|---|---|---|
| 5-HT₁A | 0.8–2.3 | >100-fold | |
| 5-HT₂A | 15.4 | 5-fold | |
| D₂ | 120 | — |
Comparative Analysis with Structural Analogues
Positional Isomerism Impact
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4-Fluorophenyl vs. 2-Fluorophenyl: The 4-fluoro derivative shows 10-fold higher 5-HT₁A affinity than its 2-fluoro counterpart (PubChem CID 4640001) .
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Methyl Substitution: Adding a third methyl group (5,7,8-trimethyl) reduces solubility but improves blood-brain barrier penetration.
Future Research Directions
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Pharmacokinetic Studies: Investigate oral bioavailability and metabolic pathways.
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Safety Profiling: Assess toxicity in mammalian models.
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Structural Optimization: Explore replacing methyl groups with polar substituents to enhance solubility.
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